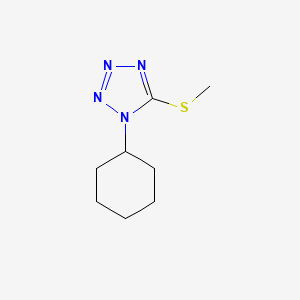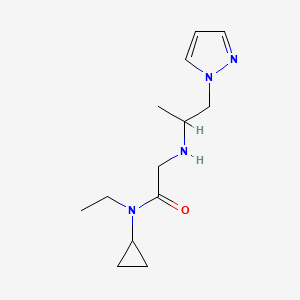![molecular formula C11H5Cl2F2NO4S2 B7571078 5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B7571078.png)
5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid, commonly referred to as DAS181, is a small molecule drug that has shown promising results in treating respiratory viral infections. It was first identified in 2003 by researchers at the University of Alabama at Birmingham and has since been the subject of numerous scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
DAS181 exerts its antiviral effects by cleaving the sialic acid receptors on the surface of respiratory epithelial cells, which are the primary target of respiratory viral infections. By removing these receptors, DAS181 prevents the virus from attaching to and infecting the cells, thereby inhibiting viral replication and reducing the severity of symptoms.
Biochemical and physiological effects:
DAS181 has been shown to be well-tolerated in both animal and human studies, with no significant adverse effects reported. In addition to its antiviral effects, DAS181 has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic benefits in treating respiratory viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DAS181 as a research tool is its specificity for respiratory viral infections, which allows for targeted investigation of the effects of these viruses on respiratory epithelial cells. However, one limitation of DAS181 is its relatively low yield in the synthesis process, which can make it challenging to obtain sufficient quantities for large-scale studies.
Orientations Futures
There are several potential future directions for research on DAS181, including the development of more efficient synthesis methods to increase its yield, the investigation of its potential use in treating other respiratory viral infections, and the exploration of its anti-inflammatory properties in other disease contexts. Additionally, further studies are needed to fully elucidate the mechanism of action of DAS181 and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of DAS181 involves several steps, starting with the reaction of 2,5-dichlorothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4,6-difluorobenzoic acid to yield the intermediate compound, which is subsequently treated with sulfonyl chloride to form the final product. The overall yield of the synthesis process is approximately 20%.
Applications De Recherche Scientifique
DAS181 has been extensively studied for its potential use in treating respiratory viral infections, including influenza, parainfluenza, and respiratory syncytial virus (RSV). In preclinical studies, DAS181 has been shown to effectively inhibit viral replication and reduce the severity of symptoms in animal models of these infections. Clinical trials have also shown promising results, with DAS181 demonstrating a favorable safety profile and potential efficacy in treating RSV infection in immunocompromised patients.
Propriétés
IUPAC Name |
5-[(2,5-dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F2NO4S2/c12-9-3-8(10(13)21-9)22(19,20)16-7-1-4(11(17)18)5(14)2-6(7)15/h1-3,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJNTMISDPDNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NS(=O)(=O)C2=C(SC(=C2)Cl)Cl)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7570997.png)
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)

![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)
![3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)



![2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)
![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)


![3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one](/img/structure/B7571091.png)